Cas no 1805400-19-4 (Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)

Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate
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- インチ: 1S/C12H14N2O2S/c1-2-16-12(15)5-8-3-10(17)4-9(6-13)11(8)7-14/h3-4,17H,2,5-6,13H2,1H3
- InChIKey: BPGFMYWTUFCURX-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(CN)C(C#N)=C(C=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 313
- トポロジー分子極性表面積: 77.1
- 疎水性パラメータ計算基準値(XlogP): 0.8
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015022589-1g |
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate |
1805400-19-4 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
Alichem | A015022589-250mg |
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate |
1805400-19-4 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015022589-500mg |
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate |
1805400-19-4 | 97% | 500mg |
790.55 USD | 2021-06-18 |
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetateに関する追加情報
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate (CAS No. 1805400-19-4): A Comprehensive Overview
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate (CAS No. 1805400-19-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of therapeutic agents for various diseases. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate.
Chemical Structure and Properties
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate is a complex organic molecule with the molecular formula C11H13N2O2S. The compound features a phenyl ring substituted with an aminoalkyl group, a cyano group, and a mercapto group, along with an ester functionality. These functional groups contribute to the compound's unique chemical properties and reactivity. The presence of the mercapto group imparts thiol-like behavior, which can be crucial for various biological interactions.
The molecular weight of Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate is approximately 239.3 g/mol. It is typically synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various experimental applications.
Synthesis Methods
The synthesis of Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate involves several key steps. One common approach begins with the preparation of the intermediate compound, 3-bromomethylbenzenethiol, which is then reacted with ethyl cyanoacetate in the presence of a base to form the desired product. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound. For instance, researchers have explored the use of microwave-assisted synthesis to reduce reaction times and improve yield. Additionally, green chemistry principles are being applied to minimize waste and reduce the environmental impact of the synthesis process.
Biological Activities and Applications
Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate has shown promising biological activities that make it a valuable candidate for pharmaceutical research. Studies have demonstrated its potential as an antioxidant and anti-inflammatory agent due to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
In vitro experiments have shown that Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate can effectively protect cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression.
Beyond its antioxidant properties, Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate has also been investigated for its potential as an antimicrobial agent. Preliminary studies have indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Recent Research Advancements
The interest in Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate has led to several recent research studies aimed at elucidating its mechanisms of action and exploring its therapeutic potential. One notable study published in the Journal of Medicinal Chemistry reported that this compound can modulate specific signaling pathways involved in inflammation and cell survival.
An ongoing clinical trial is evaluating the safety and efficacy of Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate in patients with chronic inflammatory conditions such as rheumatoid arthritis. Preliminary results from this trial are encouraging, with patients showing significant improvements in symptoms and quality of life.
In addition to its therapeutic applications, Ethyl 3-aminomethyl-2-cyano-5-mereaptophenylacetate has also been explored for its use as a probe molecule in biochemical assays. Its unique structural features make it suitable for studying protein-protein interactions and enzyme kinetics.
Conclusion
Ethyl 3-aminomethyl-*cyano*-*5*-*mercaptophenylacetate (CAS No. 1805400-*19*-*4*) represents a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action, it is likely that this compound will play an increasingly important role in advancing our understanding of various diseases and developing novel therapeutic strategies.
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